molecular formula C12H16N2O2 B2365100 6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097897-93-1

6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2365100
CAS No.: 2097897-93-1
M. Wt: 220.272
InChI Key: AFZPVYXZBWJEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound with a unique structure that includes a hexahydrocinnolinone core

Scientific Research Applications

6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Specific safety and hazard information for “6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one” is not available in the resources I have access to. For safety information on specific chemicals, resources like the International Chemical Safety Cards (ICSCs) can be consulted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further use.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-(2-oxopropyl)-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium: Shares a similar core structure but differs in the substituents and overall molecular framework.

    6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one: Another related compound with a different heterocyclic ring system.

Uniqueness

6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its specific hexahydrocinnolinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-2-(2-oxopropyl)-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-3-4-11-10(5-8)6-12(16)14(13-11)7-9(2)15/h6,8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZPVYXZBWJEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.